2-(2-Propynyloxy)benzenecarbaldehyde
Overview
Description
2-(2-Propynyloxy)benzenecarbaldehyde, also known as 2-Propynyloxybenzaldehyde, is a chemical compound with the molecular formula C9H6O2. It is an aldehyde, which is a type of organic compound containing a carbonyl group with at least one hydrogen atom attached to the carbon atom. This compound has been studied for its potential applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
Electron Spin Resonance Studies
2-(2-Propynyloxy)benzenecarbaldehyde is structurally related to benzene-1,3-dicarbaldehyde. The latter has been studied for its unique intramolecular electron exchange properties, particularly its radical anion form, which shows alternating linewidth effects in electron spin resonance (ESR) studies. This research contributes to our understanding of electron transfer processes in organic molecules (Shohoji et al., 1986).
Synthesis of α-Benzyloxy Aldehydes
The synthesis of α-benzyloxy aldehydes, which includes compounds structurally similar to this compound, has been explored. These compounds have been synthesized with a chiral tertiary center, showcasing their potential in asymmetric organic synthesis (Asami & Mukaiyama, 1983).
Facilitating Cyclization Reactions
In a study exploring the synthesis of benzimidazoles, a compound structurally related to this compound facilitated the cyclization reaction, highlighting its potential as a catalyst or intermediate in organic synthesis (Gladysz, Safaei, & Nouri, 2014).
Applications in Polymer Chemistry
Research into the synthesis of poly(arylenevinylene)s, which include derivatives of benzenecarbaldehydes, reveals the role of these compounds in the development of novel polymers with potential applications in materials science (Saito et al., 1995).
Development of Novel Organic Compounds
The synthesis and study of substituted benzene-1,2-dicarboxaldehydes, closely related to this compound, have been pivotal in developing new organic compounds with potential applications in various fields, including medicine and materials science (Peter et al., 2007).
Catalysis and Organic Synthesis
Further studies demonstrate the utility of related aldehyde compounds in catalysis and organic synthesis, providing insights into the diverse applications of these types of organic compounds in chemical reactions (Ghosh & Ray, 2017).
Antimicrobial Research
Investigations into cycloalkanecarbaldehydes for synthesizing novel compounds with antimicrobial properties highlight the potential medical applications of compounds related to this compound (Grygoriv et al., 2017).
Catalytic Applications in Organic Synthesis
Research on using Ag@TiO2 nanocomposites in synthesizing benzoxazole derivatives, involving aromatic aldehydes like benzenecarbaldehyde, underscores the role of these compounds in catalysis and organic synthesis (Maleki et al., 2015).
Mechanism of Action
Target of Action
2-(2-Propynyloxy)benzenecarbaldehyde, also known as 2-prop-2-ynoxybenzaldehyde, is primarily used in organic synthesis as an intermediate
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form functional molecules .
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various chemical reactions, contributing to the formation of diverse compounds .
Properties
IUPAC Name |
2-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEERMPFPCWSJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342568 | |
Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29978-83-4 | |
Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Propargyloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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